

Spectroscopic Profile of 2,6-Dichloro-1,4-phenylenediamine: A Technical Guide

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Compound of Interest

Compound Name:	2,6-Dichloro-1,4-phenylenediamine
Cat. No.:	B1196924

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This technical guide provides a comprehensive overview of the spectroscopic data for **2,6-Dichloro-1,4-phenylenediamine** (CAS No. 609-20-1), a compound of interest for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document presents available data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols and a visual workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **2,6-Dichloro-1,4-phenylenediamine**. Due to the limited availability of public spectral data for this specific isomer, representative data and data for the closely related 2,5-dichloro isomer are presented for comparative purposes.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available	-	-	-

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
Data not available	-

Table 3: IR Spectroscopic Data for 2,5-Dichloro-1,4-phenylenediamine[1]

Wavenumber (cm^{-1})	Intensity	Assignment
3392.2	Strong	N-H stretch
3292.9	Strong	N-H stretch
3194.8	Strong	Aromatic C-H stretch
3041.1	Medium	Aromatic C-H stretch
1708.5	Medium	Overtone/Combination Band
1632.4	Strong	N-H bend
1502.2	Strong	Aromatic C=C stretch
1409.6	Strong	Aromatic C=C stretch
1310.6	Strong	C-N stretch
1219.3	Strong	C-H in-plane bend
1093.2	Strong	C-H in-plane bend
1071.1	Strong	C-H in-plane bend
873.4	Strong	C-H out-of-plane bend
825.0	Medium	C-H out-of-plane bend
725.8	Strong	C-Cl stretch
633.3	Strong	C-C-C ring bending
551.7	Medium	-
418.1	Medium	-

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
Data not available	-	-

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below. These protocols are based on standard techniques for the analysis of aromatic amines and halogenated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of **2,6-Dichloro-1,4-phenylenediamine** (approximately 5-10 mg) would be dissolved in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6 , approximately 0.75 mL) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

^1H NMR Spectroscopy: Proton NMR spectra would be acquired on a spectrometer operating at a frequency of 300 MHz or higher. A typical experiment would involve the acquisition of 16 to 64 scans with a relaxation delay of 1-2 seconds between pulses.

^{13}C NMR Spectroscopy: Carbon-13 NMR spectra would be acquired on the same instrument, typically at a frequency of 75 MHz or higher. Due to the lower natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required to obtain a spectrum with an adequate signal-to-noise ratio. Proton decoupling techniques, such as broadband decoupling, are employed to simplify the spectrum and enhance signal intensity.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) would be finely ground with approximately 200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The resulting mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition: The KBr pellet is placed in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer. The spectrum is typically recorded over a range of 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the empty sample holder is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

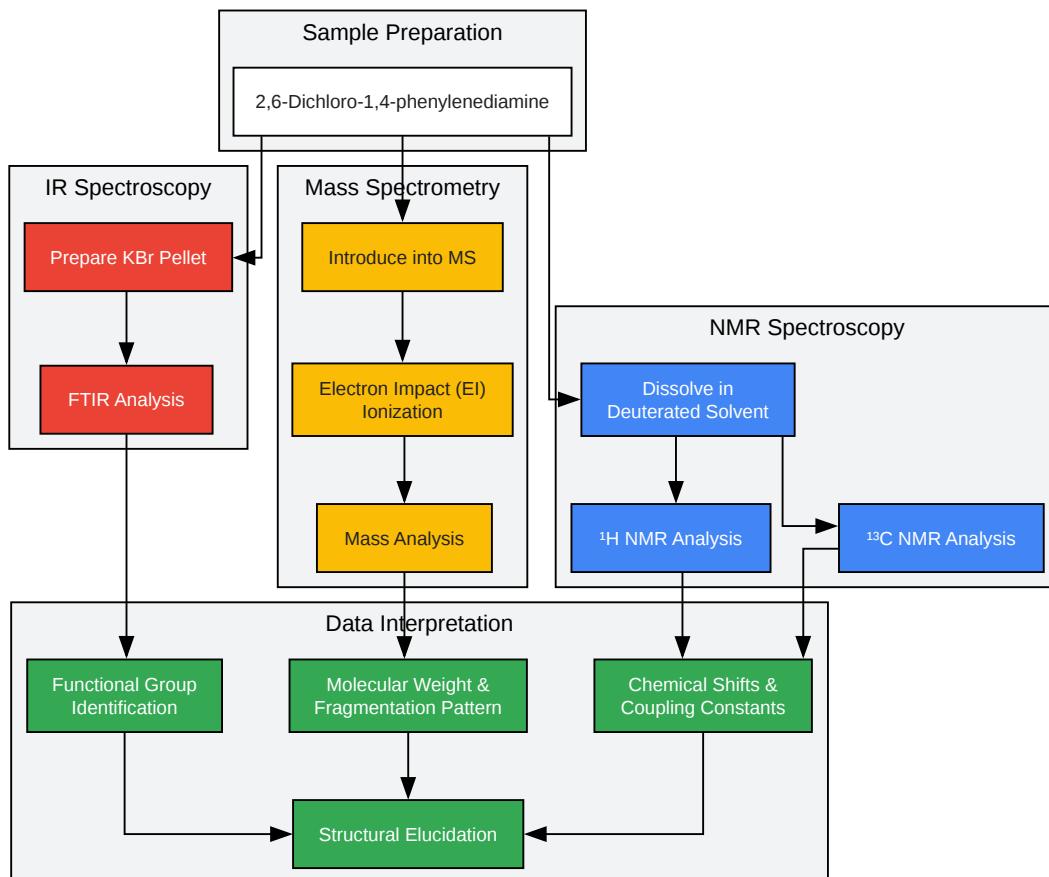
Sample Introduction and Ionization: The sample would be introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC/MS). Electron Impact (EI) is a common ionization technique for such molecules. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis and Detection: The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). A detector then records the abundance of each ion. The resulting mass spectrum shows the relative abundance of the molecular ion and various fragment ions, which can be used to determine the molecular weight and elucidate the structure of the compound.

Visualized Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of **2,6-Dichloro-1,4-phenylenediamine**.

Workflow for Spectroscopic Analysis of 2,6-Dichloro-1,4-phenylenediamine

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Spectroscopic Analysis Workflow

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References

- 1. CN103508903A - Preparation method for 2,5-dichloro-1,4-phenylenediamine - Google Patents [patents.google.com]
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